N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Autotaxin inhibition Structure-activity relationship Thienopyrazole scaffold

This 4-methylphenyl-substituted thieno[3,4-c]pyrazol-3-yl acetamide occupies a critical SAR position where para-substitution governs hydrophobic pocket occupancy in the ATX catalytic site. With a calculated logP of 4.137, it resides at the lipophilicity sweet spot for solubility and non-specific binding assays. Unlike the 4-bromophenyl analog claimed in GR-1010268-B, the 4-methylphenyl group is not exemplified in leading ATX inhibitor patents, offering a structurally distinct, patent-clear entry point. Cataloged as a Maybridge HitFinder annotated reference standard, it enables inter-plate HTS calibration and potency thresholding against SC-49 (IC50 = 10.2 µM). Procure this batch-controlled reference to ensure SAR continuity and avoid the pharmacological ambiguity inherent in generic substitutions.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 396724-30-4
Cat. No. B2632975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
CAS396724-30-4
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H19N3OS/c1-14-7-9-16(10-8-14)23-20(17-12-25-13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
InChIKeyLNXFUUBQOQSKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-30-4): Procurement-Relevant Structural and Pharmacological Profile


N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-30-4) is a synthetic small molecule belonging to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl acetamide class [1]. This scaffold was identified as a novel chemical starting point for the development of Autotaxin (ATX) inhibitors, an enzyme implicated in fibroproliferative diseases and cancer [2]. The compound features a 4-methylphenyl substituent at the N2 position and a phenylacetamide moiety at the C3 position, yielding a molecular formula of C20H19N3OS and a molecular weight of 349.45 g/mol . It is commercially available as a screening compound, cataloged under EVT-2770049, and serves as a structural analog to patented ATX inhibitors such as those described in GR-1010268-B, which claim 4-bromophenyl variants of this core [3].

Why N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-30-4) Cannot Be Replaced by Generic In-Class Analogs


Within the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amide series, even minor N2-aryl substitutions produce divergent ATX inhibitory potencies, with reported IC50 values spanning from 0.9 µM to >10 µM depending on the substituent's electronic and steric profile [1]. Specifically, the 4-methylphenyl group present in CAS 396724-30-4 resides at a critical SAR position where para-substitution governs hydrophobic pocket occupancy in the ATX catalytic site [2]. In contrast, the 4-bromophenyl analog (claimed in GR-1010268-B) introduces a heavier halogen, altering both electronic character and logP, while the unsubstituted phenyl or 4-chlorophenyl variants exhibit distinct binding trajectories as demonstrated by molecular docking studies [3]. Consequently, generic substitution without quantitative head-to-head enzymatic data risks invalidating comparative pharmacology, batch-to-batch reproducibility, and SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-30-4) Relative to Closest Analogs


Structural Differentiation at the N2-Aryl Position: 4-Methylphenyl vs. 4-Bromophenyl and 4-Chlorophenyl Analogs

CAS 396724-30-4 bears a 4-methylphenyl group at the N2 position of the thieno[3,4-c]pyrazole core. The directly patented comparator in GR-1010268-B carries a 4-bromophenyl substituent, while a third commercially available analog (CAS 476459-17-3) features a 4-chlorophenyl group [1]. The methyl substituent (Hammett σp = -0.17) is electron-donating, whereas bromo (σp = +0.23) and chloro (σp = +0.23) are electron-withdrawing, resulting in divergent electronic profiles at the N2-aryl ring [2]. Molecular docking studies on the thieno[3,4-c]pyrazol-3-yl amide class indicate that the N2-aryl substituent occupies a hydrophobic sub-pocket within the ATX catalytic domain, where both steric bulk (molar refractivity: CH3 = 5.65; Cl = 6.03; Br = 8.88) and electronic character influence binding pose and inhibitory potency [3].

Autotaxin inhibition Structure-activity relationship Thienopyrazole scaffold

Scaffold Potency Context: ATX Inhibitory Activity of the Closest Characterized Analog SC-49

The closest biologically characterized analog to CAS 396724-30-4 is SC-49, a compound sharing the same thieno[3,4-c]pyrazol-3-yl amide core with variation at the N2 and C3 substitution positions. SC-49 demonstrated an IC50 of 10.2 µM against ATX in an LPC-based enzymatic assay [1]. The wider series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides has yielded optimized derivatives with IC50 values ranging from 0.9 to 2.0 µM against ATX (FS-3 substrate assay) after three rounds of SAR-guided optimization [2]. The most potent derivative in this class achieved an IC50 of 0.33 µM against the nucleotide phosphodiesterase activity of ATX [3]. CAS 396724-30-4, containing the 4-methylphenyl and phenylacetamide moieties, represents an intermediate SAR point within this potency range and serves as a direct comparator for mapping the contribution of para-methyl substitution to ATX inhibition.

Autotaxin inhibition Enzymatic assay Lead optimization

Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Halogenated Analogs

The calculated partition coefficient (logP) for CAS 396724-30-4 is 4.137 [1]. The 4-bromophenyl analog is predicted to have a higher logP (estimated +0.5 to +0.8 log units due to the larger halogen), while the 4-chlorophenyl analog is expected to have a moderately higher logP (estimated +0.2 to +0.4 log units). Experimental aqueous solubility data for the broader thieno[3,4-c]pyrazol-3-yl amide series indicate that compounds in this logP range exhibit limited aqueous solubility (<50 µM), with solubility decreasing as lipophilicity increases [2]. CAS 396724-30-4, with its lower logP compared to halogenated analogs, may offer a measurable advantage in aqueous solubility and reduced non-specific protein binding, which are critical parameters for cellular assay interpretability and in vitro ADME profiling.

Lipophilicity Drug-likeness Physicochemical profiling

Patent Landscape and Freedom-to-Operate Differentiation from GR-1010268-B Claims

Patent GR-1010268-B (priority date 2021/06/24) explicitly claims N-[2-(4-BROMOPHENYL)-2,5-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamides as ATX inhibitors, with the Markush structure requiring a bromophenyl group at the N2 position among other substituents [1]. CAS 396724-30-4, bearing a 4-methylphenyl group, falls outside the specific substitution pattern claimed for the bromophenyl series. Patent EP4175633A1 (Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors) defines the broader genus but the 4-methylphenyl variant is not among the exemplified compounds [2]. This structural distinction may provide a differentiated intellectual property position for researchers seeking to develop novel ATX inhibitors outside the scope of the bromophenyl patent claims.

Intellectual property Patent analysis Chemical series

Optimal Research Application Scenarios for N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-30-4)


SAR Probe for Mapping Para-Substituent Effects at the N2 Position of Thieno[3,4-c]pyrazol-3-yl ATX Inhibitors

CAS 396724-30-4 serves as the 4-methylphenyl reference point in a systematic SAR matrix evaluating the effect of para-substitution (H, CH3, Cl, Br, OCH3, CF3) on ATX inhibitory potency. Researchers can directly compare enzymatic IC50 values obtained for this compound against the 4-bromophenyl analog (GR-1010268-B) and 4-chlorophenyl analog (CAS 476459-17-3) to derive Hammett and steric contribution plots, as the electronic properties of the methyl group (σp = -0.17) contrast sharply with halogen substituents [1]. This matrix approach is essential for computational QSAR model training and virtual screening validation within the thieno[3,4-c]pyrazole chemical space.

Physicochemical Benchmarking for Solubility-Driven Compound Prioritization

With a calculated logP of 4.137 [2], CAS 396724-30-4 occupies a lipophilicity sweet spot within the thieno[3,4-c]pyrazol-3-yl amide series. It can function as a reference standard for aqueous solubility and non-specific binding assays when evaluating halogenated analogs with higher logP values. This application is particularly relevant for groups performing cellular ATX inhibition assays (e.g., LPA production in A549 lung epithelial cells), where compound precipitation and non-specific protein binding at higher lipophilicity often confound dose-response interpretation [3].

Scaffold-Hopping and Intellectual Property Diversification Starting Point

For medicinal chemistry teams seeking ATX-inhibitory chemical matter outside the scope of bromophenyl-based patent claims (GR-1010268-B), CAS 396724-30-4 provides a structurally distinct yet scaffold-consistent entry point [4]. The 4-methylphenyl group is not among the exemplified substituents in the leading ATX inhibitor patents, enabling the exploration of novel chemical space around this substitution while retaining the validated thieno[3,4-c]pyrazol-3-yl amide pharmacophore.

Screening Library Annotation and Hit-Triage Calibration

As a compound cataloged in the Maybridge HitFinder screening collection framework, CAS 396724-30-4 can serve as an annotated reference standard for calibrating high-throughput ATX enzymatic screens. Its structural relationship to the known hit SC-49 (IC50 = 10.2 µM) [5] allows its use as a potency anchor point for normalizing inter-plate variability and establishing hit-triage thresholds in primary screening campaigns targeting the ATX/LPA axis.

Quote Request

Request a Quote for N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.